NDT 9513727: This compound, featuring benzodioxole and imidazole moieties, acts as a C5a receptor inverse agonist. [] The presence of benzodioxole suggests similar functionalities could be present in the target compound.
Various Pyrazole Derivatives: Several papers describe the synthesis and biological evaluation of pyrazole-containing molecules. [, , , , , , , , , , , , , , , , , , , , , ] These molecules demonstrate diverse applications, including antifungal, anticonvulsant, and positive allosteric modulation of metabotropic glutamate receptors. This indicates that incorporating a pyrazole ring into the target compound could potentially impart it with a range of bioactivities.
Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid: This could be achieved by reacting 1H-pyrazole with a 3-halobenzoic acid derivative in the presence of a base and a suitable catalyst, similar to the synthesis of compounds with a pyrazole ring attached to a benzene ring described in the literature. [, ]
Amide Coupling: The synthesized 3-(1H-pyrazol-1-yl)benzoic acid could then be coupled with 1,3-benzodioxol-5-ylmethanamine using standard amide coupling reagents like HATU or EDC/HOBt in the presence of a base, analogous to the synthesis of amide chalcones. [] This would yield the target molecule, N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide.
Enzyme Inhibition: The presence of a benzodioxole ring in NDT 9513727, a known C5a receptor inverse agonist, suggests that N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide might also target enzymes or receptors. []
Receptor Modulation: The pyrazole ring is a common pharmacophore found in numerous biologically active compounds, including those that act as receptor modulators. [, , , , , ] This suggests that the target compound might also interact with specific receptors and modulate their activity.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2